molecular formula C12H25ClN2O2 B13390012 tert-butyl 3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate;hydrochloride

tert-butyl 3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate;hydrochloride

Cat. No.: B13390012
M. Wt: 264.79 g/mol
InChI Key: VMAMYHJAFNEBOM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14-7-6-10(9-14)8-13(4)5;/h10H,6-9H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAMYHJAFNEBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CN(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrrolidine Core with Carbamate Protection

Method:
Starting from commercially available pyrrolidine derivatives, the nitrogen atom is protected with tert-butoxycarbonyl (Boc) groups. This is achieved by reacting pyrrolidine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or N-methylmorpholine in an inert solvent like dichloromethane or tetrahydrofuran (THF).

Reaction conditions:

  • Reagents: Di-tert-butyl dicarbonate, base (e.g., triethylamine)
  • Solvent: Dichloromethane or THF
  • Temperature: 0°C to room temperature
  • Yield: Typically high (>90%)

Reference:
This protection step is standard in pyrrolidine chemistry and is referenced in patent EP 3074397, where Boc protection facilitates subsequent functionalization.

Introduction of the Carboxylate Group at the Nitrogen (Formation of the Carbamate)

Method:
The protected pyrrolidine undergoes carbamoylation with suitable chloroformates or by direct reaction with Boc anhydride, forming the N-Boc pyrrolidine-1-carboxylate.

Reaction conditions:

  • Reagents: Boc anhydride, base (e.g., N-methylmorpholine)
  • Solvent: Dichloromethane or THF
  • Temperature: 0°C to room temperature
  • Purification: Column chromatography or recrystallization

Research findings:
The process ensures selective protection at the nitrogen and the formation of the carbamate linkage, as detailed in patent EP 3074397.

Functionalization with Dimethylamino Group

Method:
The key step involves introducing the dimethylamino methyl group at the pyrrolidine ring. This is achieved via nucleophilic substitution of a suitable leaving group (e.g., halide or mesylate) with dimethylamine or its derivatives.

Reaction pathway:

  • Synthesis of a methyl halide or mesylate derivative of the pyrrolidine intermediate.
  • Nucleophilic attack by dimethylamine under basic conditions.

Reaction conditions:

  • Reagents: Methyl halide (e.g., methyl iodide or methyl chloride), dimethylamine
  • Base: Sodium hydride or potassium carbonate
  • Solvent: Acetone or DMF
  • Temperature: Reflux conditions

Note:
Alternatively, the methylation can be performed via reductive amination using formaldehyde derivatives and dimethylamine.

Research data:
The methylation step is similar to methods described in patent literature for amino methylation of heterocycles.

Final Conversion to Hydrochloride Salt

Method:
The free base compound is dissolved in an appropriate solvent (e.g., ethanol or methanol), followed by treatment with hydrogen chloride gas or a hydrochloride solution to form the hydrochloride salt.

Reaction conditions:

  • Reagent: Hydrogen chloride gas or HCl in diethyl ether
  • Solvent: Ethanol or methanol
  • Temperature: Ambient
  • Purification: Crystallization

Notes:
This step enhances compound stability and facilitates handling.

Data Table Summarizing the Synthesis

Step Reaction Description Reagents & Conditions Yield References
1 Protection of pyrrolidine nitrogen with Boc Boc anhydride, triethylamine, dichloromethane, 0°C to RT >90% EP 3074397
2 Formation of pyrrolidine-1-carboxylate Boc anhydride, N-methylmorpholine, dichloromethane High EP 3074397
3 Introduction of methylamine derivative Methyl halide, dimethylamine, DMF, reflux Variable Patent US20120258963A1
4 Conversion to hydrochloride salt HCl in ethanol, ambient temperature Quantitative Standard procedure

Research Findings and Considerations

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as Dess-Martin periodinane.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperature.

    Substitution: Various nucleophiles in the presence of a suitable base and solvent.

Major Products Formed:

    Oxidation: Formation of the corresponding carbonyl compound.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the preparation of carbamates and other nitrogen-containing compounds .

Biology: In biological research, the compound is used to study the effects of pyrrolidine derivatives on various biological systems. It serves as a model compound for investigating the pharmacological properties of similar structures .

Medicine: Its structural features make it a candidate for drug design and development .

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of tert-butyl 3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The pyrrolidine ring provides structural rigidity and contributes to the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Research Findings and Trends

  • Synthetic Utility : The target compound is prioritized in medicinal chemistry for its balanced hydrophobicity (LogP = 2.54) and amine reactivity .
  • Regulatory Considerations : Its HS code (2933990090) classifies it under heterocyclic compounds with nitrogen, subject to a 6.5% MFN tariff .
  • Limitations : Unlike thiol-containing analogs (e.g., ), it lacks a functional group for click chemistry, restricting its use in bioconjugation.

Biological Activity

Tert-butyl 3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate hydrochloride, also known as (S)-tert-butyl 3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate hydrochloride, is a compound of significant interest in pharmacology due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₂₅ClN₂O₂
  • Molecular Weight : 264.79 g/mol
  • CAS Number : 1246643-15-1

Research indicates that this compound exhibits a range of biological activities, primarily through its interaction with various receptors and enzymes. Notably, it has been studied for its potential antiviral properties, particularly against beta-coronaviruses.

Antiviral Activity

A study highlighted the compound's antiviral effects against several strains of beta-coronaviruses. The compound demonstrated specific activity against SARS-CoV-2, with preliminary results suggesting that it may inhibit viral entry into host cells rather than directly inhibiting viral replication or enzyme activity .

Case Studies and Experimental Data

  • Antiviral Profiling : In vitro assays showed that the compound was effective against SARS-CoV-2 with an effective concentration (EC₅₀) significantly lower than the cytotoxic concentration (CC₅₀), indicating a favorable therapeutic index .
  • Mechanism Investigation : Further investigations revealed that the compound did not inhibit key coronavirus enzymes such as Mpro or nsp14 at concentrations up to 100 µM. Instead, it appeared to act at the level of virus entry, necessitating further studies to elucidate its precise mechanism .
  • Comparative Analysis : The biological activity of tert-butyl 3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate hydrochloride was compared with other pyrrolidine derivatives. It was found to have superior antiviral properties compared to several related compounds, making it a promising candidate for further development .

Data Table: Biological Activity Overview

Activity TypeTarget Pathogen/ConditionEC₅₀ (µM)CC₅₀ (µM)Therapeutic Index
AntiviralSARS-CoV-24.7214.47
AntiviralMERS-CoV>100N/AN/A
Enzyme InhibitionSARS-CoV-2 Mpro>100N/AN/A

Q & A

What are the established synthetic routes for tert-butyl 3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate hydrochloride, and what factors influence reaction efficiency?

Basic Research Question
Methodological Answer:
The compound is typically synthesized via multi-step reactions involving tert-butyl-protected pyrrolidine intermediates. A common approach includes:

Deprotection and salt formation : Treatment of a tert-butyl-protected precursor (e.g., tert-butyl 2-[[substituted phenyl]methyl]pyrrolidine-1-carboxylate) with HCl in dioxane to remove the tert-butyl group and form the hydrochloride salt .

Purification : Post-reaction purification via HPLC using mobile phases like MeCN/water (0.1% formic acid) and columns such as YMC-Actus Triart C18 (50 × 330 mm) .
Key Factors :

  • Catalyst selection : Use of tetrabutylammonium iodide (TBAI) in alkylation steps can improve yield .
  • Temperature : Reactions often proceed at 80°C for 1–2 hours to optimize kinetics .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

How is the compound characterized structurally and analytically in academic research?

Basic Research Question
Methodological Answer:
Characterization involves:

  • LCMS : To confirm molecular weight (e.g., m/z 727 [M+H]⁺ in one intermediate) and purity .
  • HPLC retention time : Used as a reproducibility metric (e.g., 1.27 minutes under SMD-TFA05 conditions) .
  • NMR spectroscopy : For stereochemical confirmation, as seen in related pyrrolidine derivatives (e.g., ¹H/¹³C NMR for carbamate and dimethylamino groups) .
    Best Practices :
  • Cross-validate data using orthogonal techniques (e.g., combining LCMS with chiral HPLC for enantiomeric excess determination).
  • Reference standard spectral libraries for ambiguous peaks .

What strategies are employed to resolve contradictions in reaction yields or purity across studies?

Advanced Research Question
Methodological Answer:
Discrepancies in yields (e.g., 100% deprotection vs. 31% alkylation in a patent example ) may arise from:

  • Impurity profiles : Side products from incomplete reactions or degradation (e.g., tert-butyl group reformation).
  • Analytical variability : Differences in HPLC conditions (e.g., column type, gradient) affecting purity assessments .
    Resolution Strategies :
  • Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent ratios) to identify optimal conditions.
  • Spiking experiments : Add known impurities to validate analytical methods .

How can researchers optimize the stereochemical outcome during synthesis?

Advanced Research Question
Methodological Answer:
Stereocontrol is critical for bioactive derivatives. Strategies include:

  • Chiral auxiliaries : Use of enantiopure tert-butyl-protected pyrrolidine precursors (e.g., (S)-configured intermediates) .
  • Asymmetric catalysis : Employ chiral catalysts (e.g., DMAP, TBAI) in alkylation or coupling steps .
  • Crystallization-induced asymmetric transformation : Leverage differential solubility of enantiomers in polar solvents (e.g., MeCN/water) .

What safety precautions are essential when handling this compound in laboratory settings?

Basic Research Question
Methodological Answer:

  • Personal Protective Equipment (PPE) : Use gloves, goggles, and lab coats to avoid dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods due to volatile solvents (e.g., DMF, dioxane) .
  • Storage : Store at 2–8°C under inert gas (e.g., N₂) to prevent hygroscopic degradation .

How is computational chemistry applied to predict or rationalize the reactivity of this compound?

Advanced Research Question
Methodological Answer:

  • Density Functional Theory (DFT) : Models reaction pathways (e.g., tert-butyl deprotection energetics) and transition states .
  • Molecular docking : Predicts interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock .
  • QSPR models : Correlates molecular descriptors (e.g., logP, polar surface area) with solubility or stability .

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